
(3-Chloro-4-methoxyphenyl)hydrazine
Overview
Description
(3-Chloro-4-methoxyphenyl)hydrazine is a substituted phenylhydrazine derivative characterized by a chlorine atom at the meta position and a methoxy group at the para position on the benzene ring. Its hydrochloride salt form (CAS: 262450-65-7; 29578-83-4) is commonly used in organic synthesis due to enhanced stability and solubility . The compound serves as a key intermediate in the preparation of heterocyclic systems, such as pyrazolines and hydrazones, which exhibit biological activities including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methoxyphenyl)hydrazine typically involves the reaction of 3-chloro-4-methoxyaniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:
3-Chloro-4-methoxyaniline+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-4-methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
Organic Synthesis
(3-Chloro-4-methoxyphenyl)hydrazine serves as an intermediate in the synthesis of various organic compounds. Its unique chemical structure allows it to participate in oxidation, reduction, and substitution reactions, making it valuable for creating more complex molecules.
The compound has shown potential in biological research, particularly in the following areas:
- Antioxidant Activity : Similar compounds are known to exhibit antioxidant properties, which may help mitigate oxidative stress.
- Antitumor Effects : Preliminary studies indicate that this compound may have anticancer properties against specific cancer cell lines. Its structural characteristics could enhance its effectiveness compared to simpler analogs.
- Enzyme Inhibition : The compound can interact with enzymes, potentially inhibiting their activity through covalent bonding at active sites. This interaction may modulate various biochemical pathways .
Pharmaceutical Development
In medicinal chemistry, this compound is explored as a precursor for developing pharmaceutical agents. Its ability to modify protein interactions makes it a candidate for drug development aimed at treating various diseases.
Dyes and Agrochemicals
The compound is utilized in the production of dyes and agrochemicals due to its reactivity and ability to form stable products. This application highlights its importance in industrial chemistry.
Specialty Chemicals
This compound is also used in synthesizing specialty chemicals, which are tailored for specific applications across different industries.
Case Study 1: Anticancer Potential
A study investigated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant growth inhibition at submicromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Enzyme Interaction
Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was linked to the compound's ability to form covalent bonds with enzyme active sites, showcasing its utility in biochemical research .
Mechanism of Action
The mechanism of action of (3-Chloro-4-methoxyphenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
Table 1: Structural Comparison of (3-Chloro-4-methoxyphenyl)hydrazine and Analogs
Key Observations :
- The chloro group in this compound introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity compared to analogs lacking halogens .
- Positional isomerism (e.g., 3-OCH₃ vs. 4-OCH₃) alters steric and electronic profiles, impacting binding interactions in biological systems .
Physical and Spectral Properties
Table 2: Comparative Physical Properties
Notes:
Biological Activity
(3-Chloro-4-methoxyphenyl)hydrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a hydrazine functional group attached to a chloro-substituted aromatic ring. The presence of both chlorine and methoxy groups contributes to its biological activity by influencing molecular interactions and solubility.
Antioxidant Activity
The antioxidant properties of this compound derivatives have been evaluated using various assays, including the DPPH radical scavenging method. In a study assessing novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, certain compounds exhibited antioxidant activities surpassing that of ascorbic acid by 1.4 times . This suggests that modifications to the hydrazine structure can enhance its ability to neutralize free radicals.
Table 1: Antioxidant Activity Comparison
Compound Name | DPPH Scavenging Activity | Comparison to Ascorbic Acid |
---|---|---|
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.4 times higher | Yes |
3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | 1.35 times higher | Yes |
Anticancer Activity
This compound has also shown significant anticancer activity. Studies utilizing MTT assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) .
Case Study: Cytotoxicity Evaluation
In one study, several hydrazone derivatives were synthesized and tested against a panel of cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth, with some exhibiting submicromolar GI50 values across multiple tumor types . The structure-activity relationship (SAR) analysis revealed that specific modifications to the hydrazone moiety could enhance anticancer potency.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored with promising results. Research indicates that hydrazone derivatives possess antibacterial effects against various strains, including those resistant to conventional antibiotics .
Table 2: Antimicrobial Activity Overview
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7-Chloroquinolinehydrazones | MRSA | 0.381 μM |
Novel Hydrazone Derivatives | E. coli | Varies (up to 62.5 μg/mL) |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets within cells. The azomethine (-NH-N=CH-) pharmacophore present in hydrazones is crucial for their biological efficacy, facilitating interactions with enzymes and receptors involved in oxidative stress and cellular proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Chloro-4-methoxyphenyl)hydrazine, and how can reaction efficiency be monitored?
Methodological Answer: The compound is typically synthesized via condensation of substituted hydrazines with carbonyl precursors. For example, a protocol adapted from hydrazide synthesis involves refluxing 3-chloro-4-methoxybenzaldehyde with hydrazine hydrate in ethanol, followed by acid quenching and recrystallization (similar to ). Reaction efficiency can be monitored using thin-layer chromatography (TLC) or HPLC to track aldehyde consumption. Quantitative analysis of hydrazine derivatives via permanganate redox titration (as in ) can validate yields.
Key Considerations:
- Use anhydrous conditions to avoid side reactions.
- Recrystallization solvents (e.g., methanol/water mixtures) must be optimized to balance purity and yield .
Q. How can spectroscopic techniques differentiate this compound from structural analogs?
Methodological Answer:
- NMR : The methoxy group (~δ 3.8 ppm in H NMR) and chlorine-substituted aromatic protons (split into distinct coupling patterns) distinguish it from non-chlorinated or non-methoxy analogs. Hydrazine protons appear as broad singlets (~δ 6.5–7.5 ppm) but may exchange in DO.
- IR : N-H stretches (~3200–3300 cm) and C-Cl stretches (~550–750 cm) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks at m/z 200–202 (Cl isotope pattern) and fragmentation patterns (loss of NHNH) provide structural validation .
Q. What strategies mitigate decomposition during storage of this compound?
Methodological Answer:
- Storage Conditions : Store under inert gas (N/Ar) at –20°C in amber glass to prevent photodegradation.
- Stabilizers : Add 1% w/w ascorbic acid to inhibit oxidative decomposition.
- Monitoring : Periodic FT-IR or H NMR analysis detects degradation products like chlorophenols or methoxybenzene derivatives .
Advanced Research Questions
Q. How does computational modeling predict the reactivity of this compound in catalytic cycles?
Methodological Answer: Density functional theory (DFT) using hybrid functionals (e.g., B3LYP with exact exchange corrections) calculates electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic/electrophilic sites ( ). For example, the chlorine atom’s electron-withdrawing effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack. Transition-state modeling (e.g., in Gaussian or ORCA) can simulate reaction pathways for hydrazine-catalyzed metathesis (as in ).
Key Insight:
The methoxy group’s resonance donation may stabilize intermediates, reducing activation barriers in cycloreversion steps .
Q. What crystallographic methods resolve electronic ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software ( ) resolves bond-length alternations and hydrogen-bonding networks. For example, the N–N bond length (~1.4 Å) confirms hydrazine tautomerization. Charge-density analysis (e.g., multipole refinement) quantifies electron distribution around the chloro-methoxy substituents. Pair distribution function (PDF) analysis may further clarify amorphous-phase interactions .
Q. How to analyze conflicting data from different synthetic batches of this compound?
Methodological Answer:
- Step 1 : Perform control experiments with standardized reagents and conditions to isolate variables (e.g., trace moisture, catalyst impurities).
- Step 2 : Use LC-MS to identify byproducts (e.g., dimerization or oxidation species).
- Step 3 : Validate purity via DSC (melting point depression indicates impurities) or C NMR (peak splitting suggests stereochemical inconsistencies).
- Case Study : Contradictions in yields may arise from incomplete hydrazine hydrate reactions (); repeating under strict stoichiometric control resolves discrepancies .
Properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUNJVKCSTWNJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408887 | |
Record name | (3-chloro-4-methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24630-85-1 | |
Record name | (3-chloro-4-methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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